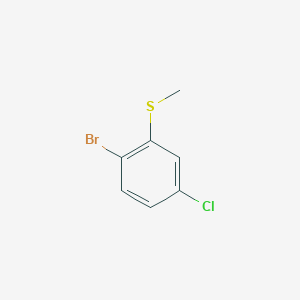
(2-Bromo-5-chlorophenyl)(methyl)sulfane
Cat. No. B1400479
Key on ui cas rn:
255051-34-4
M. Wt: 237.55 g/mol
InChI Key: DYZDWOUTMZQILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08268859B2
Procedure details


2-Bromo-5-chloroaniline (85.2 g, 0.41 mol) was dissolved in 1 L of acetonitrile followed by the addition of dimethydisulfide (30.0 mL, 0.33 mol). The flask was immersed in a water bath warmed to 60° C., equipped with a reflux condenser, and tert-butyl nitrite (54.0, 0.45 mol) was added in portions over 15 minutes. Once the addition was complete, the reaction was refluxed for 2 hours. After cooling to room temperature, the acetonitrile was evaporated, followed by re-dissolving in dichloromethane and subsequent concentration to remove remaining acetonitrile. The residue was re-dissolved in a minimal amount of dichloromethane and diluted with hexanes until precipitation was initiated. The mixture was filtered through a plug of silica and washed with hexanes. The filtrate was then concentrated in vacuo and crystallized upon cooling. 1-Bromo-4-chloro-2-methylsulfanylbenzene (52.0 g, 53%) was isolated via suction filtration.




Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.[CH3:10][S:11]SC.N(OC(C)(C)C)=O>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[S:11][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
Step Three
|
Name
|
|
|
Quantity
|
0.45 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was immersed in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetonitrile was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by re-dissolving in dichloromethane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
subsequent concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was re-dissolved in a minimal amount of dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with hexanes until precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a plug of silica
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexanes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
